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molecular formula C5H4N4 B1266753 [1,2,4]triazolo[4,3-a]pyrazine CAS No. 274-82-8

[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1266753
M. Wt: 120.11 g/mol
InChI Key: NVSPJDGXKBDYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181277B2

Procedure details

To a solution of [1,2,4]triazolo[4,3-a]pyrazine (1.50 g) in MeOH (150 mL) was added PtO2 (1.10 g) and 10% Pd/C (0.46 g) at rt. The suspension was stirred under H2 at room temperature for 16 h and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column to give the title compound (0.18 g, 11.54%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 125.1 (M+1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0.46 g
Type
catalyst
Reaction Step One
Yield
11.54%

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[CH:3][N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12>CO.O=[Pt]=O.[Pd]>[N:1]1[N:2]=[CH:3][N:4]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=12

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N=1N=CN2C1C=NC=C2
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.1 g
Type
catalyst
Smiles
O=[Pt]=O
Name
Quantity
0.46 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred under H2 at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed with a silica gel column

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N=1N=CN2C1CNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 11.54%
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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